Empagliflozin is classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [, , , ] In scientific research, it serves as a valuable tool for investigating glucose metabolism, renal physiology, and potential therapeutic targets for various diseases, particularly diabetes and heart failure. [, , , , ]
Empagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor. It is derived from pyranosyl-oxy-substituted benzene derivatives and is known for its potent inhibitory effects on the sodium-glucose co-transporter 2 in both in vitro and in vivo settings. The compound was developed as part of efforts to enhance glycemic control in patients with type 2 diabetes and has been shown to improve cardiovascular outcomes in this population .
The synthesis of empagliflozin involves several steps, typically employing readily available starting materials. A notable method for its preparation includes the following steps:
Empagliflozin has a complex molecular structure that can be represented by the following chemical formula: CHClO. The compound features a benzene ring substituted with various functional groups, including a glucopyranosyl moiety.
Empagliflozin undergoes various chemical reactions during its synthesis and metabolism:
Empagliflozin operates primarily by inhibiting the sodium-glucose co-transporter 2 located in the proximal renal tubules. This inhibition leads to:
Empagliflozin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior during formulation and administration.
Empagliflozin is primarily used as an antidiabetic medication. Its applications include:
Empagliflozin exerts its effects by specifically inhibiting SGLT2, a high-capacity glucose transporter in the renal proximal tubule. Cryo-electron microscopy (cryo-EM) studies reveal that empagliflozin binds to the outward-open conformation of the SGLT2–MAP17 complex at 2.95 Å resolution [1] [9]. The inhibitor occupies both the glucose-binding site and the extracellular vestibule, with its glucoside moiety forming hydrogen bonds with residues Q457 and N151, while its lipophilic tail stabilizes the binding pocket via hydrophobic interactions with transmembrane helices TM1, TM2, and TM7 [9]. This binding locks SGLT2 in an outward-open state, preventing conformational changes necessary for glucose translocation.
Empagliflozin’s C-aryl glucoside structure confers metabolic stability over O-glucosides like phlorizin, which is susceptible to intestinal β-glucosidase degradation [9]. The chlorophenyl group enhances selectivity for SGLT2 over SGLT1 by optimizing steric complementarity with Val144 in SGLT2 (vs. bulkier Met146 in SGLT1) [3] [9]. Unlike phlorizin, which exhibits biphasic kinetics by binding both outward- and inward-facing conformations, empagliflozin’s binding is unidirectional, enhancing its inhibitory persistence [9].
Table 1: Structural Motifs of Empagliflozin and Their Roles in SGLT2 Binding
Structural Motif | Interaction with SGLT2 | Functional Role |
---|---|---|
Glucopyranose ring | Hydrogen bonds with Gln457, Asn151 | Blocks glucose coordination site |
Chlorophenyl group | Hydrophobic packing with Val144, TM1/TM2 | Enhances SGLT2 selectivity |
Ethoxy bridge | Van der Waals contacts with Phe98, Leu102 | Stabilizes outward-open conformation |
Tetrahydrofuran ring | Occupies extracellular vestibule | Prevents Na+-induced conformational change |
SGLT2, localized to the S1/S2 segments of the proximal tubule, mediates 90% of renal glucose reabsorption. Empagliflozin inhibits glucose transport by competing with D-glucose for the substrate-binding site, with an IC50 of 3.1 nM [1] [10]. This inhibition reduces the renal threshold for glucose (RTG) from ~180 mg/dL to ~110 mg/dL, inducing dose-dependent glycosuria [3] [10]. At maximum inhibition, empagliflozin blocks 50–60% of filtered glucose load, excreting ~64 g/day in hyperglycemic patients [10].
Na+ binding at the Na2 site precedes glucose transport, stabilizing the outward-open conformation. Empagliflozin’s binding disrupts this sequence by preventing Na+-induced structural transitions. The MAP17 subunit augments SGLT2 activity by anchoring it to the apical membrane and facilitating glucose affinity, but empagliflozin’s efficacy is MAP17-independent [1] [9]. Residual glucose reabsorption (10–20%) occurs via SGLT1 in the S3 segment, explaining why empagliflozin does not cause complete glucosuria [3] [10].
Table 2: Pharmacodynamic Effects of Empagliflozin on Renal Glucose Handling
Parameter | Baseline (Placebo) | Empagliflozin 25 mg/day | Mechanistic Basis |
---|---|---|---|
Renal Threshold for Glucose | 180 ± 10 mg/dL | 110 ± 8 mg/dL* | SGLT2 blockade reducing glucose affinity |
Fractional Glucose Excretion | <0.1% | 40–50%* | Inhibition of S1/S2 glucose reabsorption |
Urinary Glucose Excretion | <1 g/day | 64 ± 12 g/day* | Reduced RTG and maximal transport (Tm) |
SGLT1-Mediated Reabsorption | 10–20% | 50–60%* | Adaptive compensation in S3 segment |
*Data pooled from clinical pharmacodynamic studies [3] [10]
Empagliflozin exhibits the highest selectivity for SGLT2 among clinically approved inhibitors, with a SGLT2:SGLT1 inhibition ratio of 2,500:1 (vs. 1,200:1 for dapagliflozin and 200:1 for canagliflozin) [2] [8]. This is quantified by IC50 values: empagliflozin inhibits SGLT2 at 3.1 nM vs. SGLT1 at 8,300 nM, while canagliflozin inhibits SGLT2 at 4.4 nM and SGLT1 at 910 nM [4] [8]. Dual inhibitors like sotagliflozin (SGLT2 IC50 = 1.8 nM; SGLT1 IC50 = 36 nM) have ratios of ~20:1 [4].
SGLT3–6 are minimally affected: empagliflozin’s IC50 for SGLT4 (inositol transporter) exceeds 10,000 nM, and no significant inhibition occurs for SGLT5 (α-glucoside transporter) or SGLT6 (myo-inositol transporter) [8]. In contrast, canagliflozin inhibits SGLT4 at 545 nM, potentially influencing inositol homeostasis [4].
Table 3: Selectivity Profiles of SGLT2 Inhibitors
Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT2:SGLT1) | SGLT4 Inhibition |
---|---|---|---|---|
Empagliflozin | 3.1 | 8,300 | 2,500:1 | >10,000 nM (No inhibition) |
Dapagliflozin | 1.2 | 1,400 | 1,200:1 | >10,000 nM (No inhibition) |
Canagliflozin | 4.4 | 910 | 200:1 | 545 nM (Moderate inhibition) |
Ertugliflozin | 1.6 | 1,960 | 1,200:1 | >10,000 nM (No inhibition) |
Sotagliflozin | 1.8 | 36 | 20:1 | 234 nM (Significant inhibition) |
High SGLT2 selectivity minimizes gastrointestinal effects linked to SGLT1 inhibition (e.g., sotagliflozin-induced diarrhea due to intestinal glucose malabsorption) [4] [8]. Empagliflozin’s negligible SGLT1 activity prevents this, enhancing tolerability. However, dual SGLT1/2 inhibition may offer advantages in stroke reduction: meta-analyses show sotagliflozin lowers stroke risk by 22% (HR = 0.78; 95% CI: 0.64–0.94) vs. no effect with selective inhibitors, possibly via SGLT1-mediated neuroprotection [4] [7].
Cardioprotective mechanisms of empagliflozin (e.g., CaMKII inhibition, ketone body utilization) are SGLT2-independent. Structural repurposing studies show that modifying empagliflozin’s C2–OH group reduces SGLT2 affinity (IC50 > 100 nM) but enhances Na+/H+ exchanger 1 (NHE1) inhibition, retaining cardioprotection without glycosuria [6]. This confirms that empagliflozin’s cardiac benefits are dissociable from SGLT2 inhibition.
For renal outcomes, high SGLT2 selectivity optimizes glucose-dependent diuresis without activating SGLT4-mediated osmolyte transport, which may influence tubular inflammation [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7